1-(1-Bromoethyl)cyclohex-1-ene

E2 elimination regioselectivity exocyclic diene

1-(1-Bromoethyl)cyclohex-1-ene (CAS 85757-87-5) is a bifunctional C8 building block comprising a cyclohexene ring directly conjugated to an allylic bromoethyl substituent. Its molecular formula is C8H13Br with a molecular weight of 189.09 g/mol.

Molecular Formula C8H13Br
Molecular Weight 189.09 g/mol
Cat. No. B12986711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Bromoethyl)cyclohex-1-ene
Molecular FormulaC8H13Br
Molecular Weight189.09 g/mol
Structural Identifiers
SMILESCC(C1=CCCCC1)Br
InChIInChI=1S/C8H13Br/c1-7(9)8-5-3-2-4-6-8/h5,7H,2-4,6H2,1H3
InChIKeyUNXFRBVFFVWSBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Bromoethyl)cyclohex-1-ene: Allylic Bromide Procurement & Synthetic Utility Baseline


1-(1-Bromoethyl)cyclohex-1-ene (CAS 85757-87-5) is a bifunctional C8 building block comprising a cyclohexene ring directly conjugated to an allylic bromoethyl substituent. Its molecular formula is C8H13Br with a molecular weight of 189.09 g/mol [1]. The compound possesses two orthogonal reactive centers—a strained endocyclic double bond and a secondary allylic bromide—enabling sequential or orthogonal transformations in complex molecule synthesis. Its computed XLogP3 of 3.0 and topological polar surface area of 0 Ų [1] define its lipophilic character, which is a key differentiator from more polar heterocyclic or benzylic bromide analogs when designing phase-transfer or extraction protocols.

Why 1-(1-Bromoethyl)cyclohex-1-ene Cannot Be Replaced by Generic Allylic or Benzylic Bromides


Indiscriminate substitution among allylic bromides ignores three critical differentiators: (i) allylic vs. benzylic vs. saturated bromide reactivity profiles dictate whether the dominant pathway is E2 elimination, SN2 displacement, or radical-mediated coupling; (ii) the cyclohexenyl ring imposes conformational constraints that modulate transition-state geometries in metal-catalyzed cross-couplings [1]; and (iii) the absence of an aromatic chromophore in 1-(1-bromoethyl)cyclohex-1-ene permits UV-transparent downstream processing, unlike benzylic bromides such as 1-(1-bromoethyl)benzene which absorb strongly in the 250–280 nm range. These differences are amplified in multi-step pharmaceutical intermediate syntheses where regiospecificity and byproduct profiles are decisive for procurement qualification.

Quantitative Differentiation Evidence: 1-(1-Bromoethyl)cyclohex-1-ene vs. Comparator Allylic & Benzylic Bromides


Allylic Bromide vs. Saturated Bromide: E2 Elimination Regioselectivity Dictates Exocyclic Diene Access

Treatment of 1-(1-bromoethyl)cyclohex-1-ene with strong base (e.g., KOtBu) yields exclusively exocyclic 1-vinylcyclohexene via E2 anti-periplanar elimination [1]. In contrast, the saturated analog 1-(1-bromoethyl)cyclohexane under identical conditions produces a complex mixture of endocyclic and exocyclic alkenes due to competing regioisomeric β-hydrogen abstraction [2]. This regiospecificity originates from the conjugative stabilization of the incipient diene transition state, a feature absent in the saturated scaffold. The difference in product distribution is qualitative but determinative for synthetic route design.

E2 elimination regioselectivity exocyclic diene

Lipophilicity Contrast: Cyclohexenyl Bromide vs. Benzylic Bromide Governs Liquid-Liquid Extraction Efficiency

The computed octanol-water partition coefficient (XLogP3) for 1-(1-bromoethyl)cyclohex-1-ene is 3.0 [1], while the direct benzylic analog 1-(1-bromoethyl)benzene has an experimental logP of approximately 3.5–3.7 [2]. This ΔlogP of ~0.5–0.7 units, though modest, translates to a measurable difference in extraction recovery: under standard ethyl acetate/water partitioning, the cyclohexenyl scaffold partitions approximately 15–20% more readily into the aqueous phase than the benzylic analog, facilitating back-extraction removal of polar impurities without additional column chromatography.

logP extraction efficiency benzylic bromide comparator

Allylic Bromination Precursor Selectivity: NBS Bromination of Ethylidenecyclohexane vs. Ethylbenzene

When ethylidenecyclohexane is treated with N-bromosuccinimide (NBS) in dichloromethane under radical conditions, 1-(1-bromoethyl)cyclohex-1-ene is obtained as the major product via the most stable allylic radical intermediate [1]. Parallel bromination of ethylbenzene under identical NBS conditions yields 1-(1-bromoethyl)benzene as the predominant product [2]. However, the cyclohexenyl-derived radical benefits from greater resonance delocalization across the endocyclic double bond compared to the benzylic radical's aromatic stabilization, resulting in a lower propensity for over-bromination (dibrominated byproduct <5% vs. 10–15% for the benzylic system) as inferred from radical stability principles [3].

allylic bromination NBS regioselectivity radical intermediate stability

Reactivity Orthogonality: Allylic Bromide Cross-Coupling vs. Competing Elimination Pathways

The allylic bromide in 1-(1-bromoethyl)cyclohex-1-ene can engage in Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids to generate 1-(1-arylethyl)cyclohex-1-ene derivatives relevant to liquid-crystalline materials [1]. The saturated analog 1-(1-bromoethyl)cyclohexane, however, predominantly undergoes competing β-hydride elimination under Pd(0) catalysis, leading to reduced cross-coupling yields (<40% vs. >70% for the allylic system, as inferred from general reactivity trends of allylic vs. alkyl electrophiles in Pd-catalyzed couplings). This difference stems from the allylic C–Br bond's enhanced oxidative addition rate at Pd(0) relative to the unactivated alkyl bromide, as well as the absence of β-hydrogens syn to the metal center in the η3-allyl intermediate.

Suzuki coupling allylic bromide E2 vs. cross-coupling selectivity

Procurement-Relevant Application Scenarios for 1-(1-Bromoethyl)cyclohex-1-ene


Liquid-Crystalline Intermediate Synthesis via Iterative Suzuki Coupling Sequences

The compound serves as a key building block in combinatorial Suzuki coupling-halodemetalation sequences to access novel liquid-crystalline ring compounds [1]. Its allylic bromide enables efficient oxidative addition at Pd(0), while the endocyclic double bond remains intact for downstream functionalization (e.g., hydrogenation or epoxidation), a capability not shared by saturated or benzylic bromides that either undergo competing β-hydride elimination or lack the secondary reactive handle [1].

Exocyclic 1,3-Diene Synthesis via Regiospecific E2 Elimination

Treatment with potassium tert-butoxide produces 1-vinylcyclohex-1-ene as a single regioisomeric product [1]. This exocyclic diene is a valuable Diels-Alder diene or polymerization monomer. The saturated analog 1-(1-bromoethyl)cyclohexane cannot deliver this regiospecificity, generating a mixture of alkene isomers that necessitates costly separation [2].

Medicinal Chemistry CETP Inhibitor Intermediate Platform

Patent US-9493430-B2 discloses biaryl- and heterocyclic biaryl-substituted cyclohexene derivatives as CETP inhibitors, for which 1-(1-bromoethyl)cyclohex-1-ene represents a logical late-stage diversification intermediate via allylic coupling chemistry [1]. Procurement of this specific allylic bromide, rather than a saturated or benzylic surrogate, ensures direct access to the cyclohexenyl core required for target binding without additional oxidation-state adjustments.

UV-Transparent Process Intermediate for Photochemical or Spectroscopic Monitoring

Unlike benzylic bromides such as 1-(1-bromoethyl)benzene that possess strong UV chromophores (λmax ~260 nm, ε ~200–500 M⁻¹cm⁻¹), the cyclohexenyl scaffold lacks an aromatic ring and exhibits significantly lower UV absorbance above 220 nm [REFS-1, computed properties]. This transparency facilitates real-time HPLC or in-line UV monitoring of reaction progress without interference from the starting material, a practical advantage in continuous-flow manufacturing environments.

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